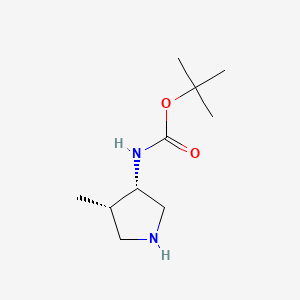

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral compound widely used in organic synthesis. The compound contains a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The Boc group is often used to protect amines in organic synthesis due to its stability under various reaction conditions and ease of removal.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-4-methylpyrrolidine.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrrolidine ring.

Common Reagents and Conditions:

Substitution Reactions: Alkyl halides, bases like sodium hydride or potassium carbonate.

Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.

Major Products:

N-alkylated derivatives: from substitution reactions.

Free amine: from deprotection reactions.

Aplicaciones Científicas De Investigación

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mecanismo De Acción

The mechanism of action of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine depends on its application. In organic synthesis, it acts as a protected amine, allowing for selective reactions at other functional groups. In biological systems, the free amine (after deprotection) can interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

(S)-4-methylpyrrolidine: The starting material for the synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine.

(3S,4S)-3-amino-4-methylpyrrolidine: The deprotected form of the compound.

(3S,4S)-3-(Boc-amino)-pyrrolidine: A similar compound without the methyl group.

Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the methyl group on the pyrrolidine ring. This combination provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an overview of its biological activity, including its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H18N2O2

- Molecular Weight : 200.28 g/mol

- Structural Features :

- A pyrrolidine ring providing a rigid framework.

- A tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

- A methyl group at the 4-position influencing steric and electronic properties.

The unique stereochemistry at the 3 and 4 positions enhances its reactivity and biological interactions compared to other pyrrolidine derivatives.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Asymmetric Catalysis

The compound serves as a valuable building block for the synthesis of chiral scaffolds. Its chiral environment enables its use in asymmetric catalysis, facilitating the selective formation of enantiomers in various chemical reactions. This property has been employed in developing catalysts for drug synthesis .

2. Pharmaceutical Applications

This compound acts as a precursor for synthesizing biologically active compounds. It has been utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features allow it to participate in various biochemical pathways once the Boc group is deprotected.

The mechanism involves the interaction of the free amino group with specific molecular targets. The Boc-protected amino group can undergo deprotection under acidic conditions, revealing a free amino group that can participate in diverse biochemical interactions, influencing cellular signaling pathways and enzyme activities .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:

- Study on GRP40 Agonists : Research demonstrated that modifications on pyrrolidine scaffolds could enhance agonistic activity towards human G protein-coupled receptors (GPCRs), which are crucial in metabolic regulation. The study highlighted that specific stereochemical configurations significantly influenced receptor binding affinities .

- Anticancer Activity : Investigations into pyrrolidine derivatives have shown potential as selective estrogen receptor modulators (SERMs). The configuration at the 3-position was found to be critical for their activity against breast cancer cell lines, demonstrating how subtle changes in structure can lead to significant differences in biological efficacy .

- VHL Inhibitors : Recent research focused on developing VHL inhibitors for cancer therapy showed that pyrrolidine derivatives could effectively stabilize hypoxia-inducible factor-1α (HIF-1α), enhancing its transcriptional activity under hypoxic conditions. This underscores the potential of this compound as a scaffold for creating novel therapeutic agents targeting hypoxia-related pathways .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.